molecular formula C10H12N2O5 B2479088 2-amino-3-(4-methoxy-3-nitrophenyl)propanoic acid CAS No. 90899-87-9

2-amino-3-(4-methoxy-3-nitrophenyl)propanoic acid

Cat. No.: B2479088
CAS No.: 90899-87-9
M. Wt: 240.215
InChI Key: MZNPRACFHIBIGU-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methoxy-3-nitrophenyl)propanoic acid is a non-proteinogenic amino acid derivative featuring a phenyl ring substituted with a methoxy group (-OCH₃) at the 4-position and a nitro group (-NO₂) at the 3-position. The compound’s structure combines an α-amino acid backbone (NH₂-CH-COOH) with an aromatic side chain, conferring unique physicochemical and biological properties.

Properties

IUPAC Name

2-amino-3-(4-methoxy-3-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-17-9-3-2-6(4-7(11)10(13)14)5-8(9)12(15)16/h2-3,5,7H,4,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNPRACFHIBIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-methoxy-3-nitrophenyl)propanoic acid typically involves the nitration of 4-methoxyphenylalanine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The reaction is followed by purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-methoxy-3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Reduction: 2-amino-3-(4-methoxy-3-aminophenyl)propanoic acid.

    Oxidation: 2-amino-3-(4-carboxy-3-nitrophenyl)propanoic acid.

    Substitution: 2-amino-3-(4-methoxy-3-halophenyl)propanoic acid.

Scientific Research Applications

2-amino-3-(4-methoxy-3-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein engineering.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-methoxy-3-nitrophenyl)propanoic acid depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the nitro and methoxy groups can influence its binding affinity and specificity, thereby modulating its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-Amino-3-(4-Hydroxy-3-Nitrophenyl)Propanoic Acid
  • Structural Difference : Replaces the methoxy group with a hydroxyl (-OH) at the 4-position.
  • Impact: Increased polarity due to the hydroxyl group, reducing lipophilicity. This compound has been linked to studies on reactive nitrogen species and tyrosine nitration .
3-(4-Hydroxy-3-Nitrophenyl)Propanoic Acid
  • Structural Difference: Lacks the amino group, featuring a propanoic acid chain directly attached to the substituted phenyl ring.
  • Impact: The absence of the amino group eliminates zwitterionic character, reducing solubility in aqueous environments. This derivative is primarily used in laboratory research as a precursor or reference standard .

Heterocyclic Side Chain Derivatives

2-Amino-3-(3-Hydroxy-5-tert-Butylisoxazol-4-yl)Propanoic Acid (ATPA)
  • Structural Difference : Replaces the phenyl ring with a 3-hydroxy-5-tert-butylisoxazole moiety.
  • Impact: The isoxazole ring introduces rigidity and hydrogen-bonding capacity. Its production yield in bacterial fermentation is ~1.3% .
2-Amino-3-(3-Hydroxy-4-Methyl-Isoxazol-5-yl)Propanoic Acid Hydrate
  • Structural Difference : Substitutes the phenyl ring with a methylated isoxazole group.
  • Hydration improves solubility, making it suitable for crystallographic studies .

Neuroactive and Pharmacologically Relevant Analogues

2-Amino-3-(Methylamino)Propanoic Acid (BMAA)
  • Structural Difference: Features a methylamino (-NHCH₃) group instead of the aromatic side chain.
  • Impact: BMAA is a neurotoxin linked to amyotrophic lateral sclerosis (ALS).
2-Amino-3-(Phosphonooxy)Propanoic Acid
  • Structural Difference: Contains a phosphonooxy (-OPO₃H₂) group on the side chain.
  • Impact: The phosphate moiety enables interactions with kynurenine aminotransferase (KAT) isozymes, making it a candidate enzyme inhibitor. The keto and amino groups are critical for active-site binding .
(R)-2-Acetamido-3-(4-Nitrophenyl)Propanoic Acid
  • Structural Difference : Incorporates an acetamido (-NHCOCH₃) group and a nitro-substituted phenyl ring in the (R)-configuration.
  • Impact : Used as a chiral building block in peptide synthesis. The nitro group facilitates photoactivation or reduction reactions, enabling diverse derivatization .
2-(tert-Butoxycarbonylamino)-3-Hydroxy-3-(4-Methoxyphenyl)Propanoic Acid
  • Structural Difference : Features a tert-butoxycarbonyl (BOC) protecting group and a hydroxyl group on the β-carbon.
  • Impact : The BOC group enhances stability during solid-phase peptide synthesis. The hydroxyl group introduces stereochemical complexity, requiring X-ray crystallography for configuration confirmation .

Biological Activity

2-Amino-3-(4-methoxy-3-nitrophenyl)propanoic acid, also known as a derivative of amino acids, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, focusing on relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₉H₁₁N₂O₄
  • Molecular Weight : 197.19 g/mol

The presence of the nitro and methoxy groups on the phenyl ring significantly influences its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, it was found to have significant inhibitory effects against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus8 - 16
Escherichia coli16 - 32
Candida albicans8 - 64
Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially against drug-resistant strains.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies using various cancer cell lines demonstrated that it can reduce cell viability significantly. For example, in A549 lung cancer cells, it was reported that concentrations of the compound reduced cell viability by up to 50% when compared to control treatments. The cytotoxic effects were assessed using standard assays such as MTT and colony formation assays.

The proposed mechanism by which this compound exerts its anticancer effects includes:

  • Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Inhibition of Cell Migration : It has been observed to suppress migration in cancer cells, which is crucial for metastasis.
  • Reactive Oxygen Species (ROS) Generation : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that induce oxidative stress in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Molecules evaluated the efficacy of various derivatives of propanoic acid against WHO priority pathogens. The findings indicated that modifications to the phenyl ring significantly enhanced antimicrobial activity, with some derivatives showing MIC values as low as 1 µg/mL against MRSA .
  • Anticancer Activity Assessment : In a comparative study with standard chemotherapeutics like doxorubicin, the compound exhibited comparable cytotoxicity against A549 cells. The results suggested that further structural optimization could enhance its efficacy as an anticancer agent .

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